Bis(4-ethoxybenzoyl) Peroxide

Description

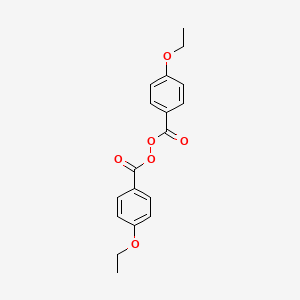

Bis(4-ethoxybenzoyl) Peroxide is a diacyl peroxide characterized by two 4-ethoxybenzoyl groups linked via a central peroxide (–O–O–) bond. The ethoxy (–OCH₂CH₃) substituents on the aromatic rings differentiate it from simpler peroxides like benzoyl peroxide (dibenzoyl peroxide). Diacyl peroxides are widely used as initiators in polymerization reactions and organic synthesis due to their ability to generate free radicals upon thermal or photolytic decomposition . The stability and reactivity of these compounds are highly dependent on their molecular structure, particularly the electronic and steric effects of substituents on the benzoyl groups .

Properties

Molecular Formula |

C18H18O6 |

|---|---|

Molecular Weight |

330.3 g/mol |

IUPAC Name |

(4-ethoxybenzoyl) 4-ethoxybenzenecarboperoxoate |

InChI |

InChI=1S/C18H18O6/c1-3-21-15-9-5-13(6-10-15)17(19)23-24-18(20)14-7-11-16(12-8-14)22-4-2/h5-12H,3-4H2,1-2H3 |

InChI Key |

ZRNSNCMYTTWZQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=C(C=C2)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-ethoxybenzoyl) peroxide typically involves the reaction of 4-ethoxybenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to prevent decomposition of the peroxide bond.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling and storage due to the compound’s sensitivity to heat and shock, which can lead to explosive decomposition.

Chemical Reactions Analysis

Types of Reactions: Bis(4-ethoxybenzoyl) peroxide primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can initiate polymerization reactions. It can also participate in oxidation reactions due to the presence of the peroxide bond.

Common Reagents and Conditions:

Decomposition: Typically occurs under heat or light, leading to the formation of 4-ethoxybenzoyl radicals.

Oxidation: Can react with reducing agents, leading to the formation of 4-ethoxybenzoic acid and other by-products.

Major Products Formed:

Polymerization: Leads to the formation of polymers with 4-ethoxybenzoyl end groups.

Oxidation: Produces 4-ethoxybenzoic acid and other oxidized derivatives.

Scientific Research Applications

Bis(4-ethoxybenzoyl) peroxide is widely used in scientific research due to its ability to generate free radicals. Some of its applications include:

Polymer Chemistry: Used as an initiator for the polymerization of various monomers, leading to the formation of polymers with specific properties.

Material Science: Employed in the synthesis of advanced materials with tailored functionalities.

Biological Studies: Investigated for its potential effects on biological systems, particularly in the context of oxidative stress and radical-induced damage.

Industrial Applications: Utilized in the production of plastics, resins, and other polymeric materials.

Mechanism of Action

The primary mechanism of action of bis(4-ethoxybenzoyl) peroxide involves the homolytic cleavage of the peroxide bond, resulting in the formation of two 4-ethoxybenzoyl radicals. These radicals can initiate chain reactions, particularly in polymerization processes. The molecular targets and pathways involved include:

Radical Formation: The peroxide bond breaks to form free radicals.

Polymerization Initiation: The radicals react with monomers to start the polymerization process.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoyl Peroxide (Dibenzoyl Peroxide; CAS 94-36-0)

Benzoyl peroxide lacks substituents on its aromatic rings, resulting in relatively high reactivity and a short half-life (t₁/₂). Its decomposition rate constant (k_d) is higher compared to substituted diacyl peroxides, making it a potent radical initiator in industrial and pharmaceutical applications (e.g., acne treatments) . However, its instability necessitates stringent storage conditions to prevent premature decomposition.

Bis(4-methoxybenzoyl) Peroxide (CAS 849-83-2)

This analogue features methoxy (–OCH₃) substituents, which are stronger electron-donating groups than ethoxy. Methoxy groups enhance radical stability post-decomposition through resonance donation, leading to a moderate k_d and longer t₁/₂ compared to benzoyl peroxide . However, the smaller methoxy group may result in slightly faster decomposition than the bulkier ethoxy derivative due to reduced steric hindrance.

Substituent Effects on Stability and Reactivity

- Electronic Effects : Electron-donating groups (e.g., –OCH₃, –OCH₂CH₃) stabilize the R–C(=O)–O• radical formed after homolytic cleavage of the –O–O– bond, thereby lowering k_d and increasing t₁/₂. Methoxy groups provide stronger resonance stabilization than ethoxy, but inductive effects (alkyl chain length) may counterbalance this .

- Molecular Weight (MW) : Higher MW correlates with reduced k_d. Bis(4-ethoxybenzoyl) Peroxide (MW ≈ 342 g/mol) is expected to exhibit slower decomposition than benzoyl peroxide (MW ≈ 242 g/mol) .

Comparative Data Table

Research Findings

- Structural Correlations : Studies confirm that substituted diacyl peroxides decompose more slowly than unsubstituted analogues. For example, fluorinated diacyl peroxides exhibit distinct stability profiles due to electronegative substituents, but their structural differences limit direct comparison with ethoxy/methoxy derivatives .

- Radical Stability : The –OCH₂CH₃ group in this compound likely stabilizes the post-cleavage radical through combined electronic and steric effects, extending its utility in reactions requiring sustained radical generation .

Q & A

Q. What are the critical safety protocols for handling Bis(4-ethoxybenzoyl) Peroxide in laboratory settings?

- Methodological Answer : this compound, as an organic peroxide, requires strict adherence to safety guidelines. Key practices include:

- Labeling : Clearly mark containers with dates of receipt, opening, and discard, along with peroxide test results if opened .

- Storage : Store in airtight containers in cool, dry environments away from heat and incompatible materials (e.g., reducing agents). Follow OSHA-compliant storage recommendations for peroxides .

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. For airborne exposure, employ fume hoods or respirators rated for organic peroxides .

- Decomposition Mitigation : Monitor for crystallization or discoloration, which may indicate instability. Test for peroxide formation every 3–6 months using iodometric titration .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer : Synthesis typically involves the reaction of 4-ethoxybenzoyl chloride with hydrogen peroxide under controlled conditions:

- Procedure : Add 4-ethoxybenzoyl chloride dropwise to a chilled (0–5°C) solution of H₂O₂ in an inert solvent (e.g., dichloromethane). Maintain pH 8–9 using sodium bicarbonate.

- Purification : Recrystallize the product from ethanol or acetone to remove unreacted precursors. Confirm purity via HPLC (e.g., using acetonitrile-based mobile phases and UV detection at 254 nm) .

Q. What analytical methods are recommended for quantifying this compound in experimental samples?

- Methodological Answer :

- HPLC Analysis : Use a C18 column with acetonitrile/water (70:30 v/v) mobile phase at 1 mL/min. Detect at 230–260 nm, referencing benzoyl peroxide assays as a model .

- Titration : Iodometric titration quantifies active oxygen content. Dissolve the compound in glacial acetic acid, add excess KI, and titrate liberated iodine with Na₂S₂O₃ .

Advanced Research Questions

Q. How can researchers resolve discrepancies in decomposition kinetics data for this compound under varying temperatures?

- Methodological Answer : Conflicting data may arise from impurities or methodological variability. To address this:

- Controlled Studies : Conduct isothermal stability tests at 25°C, 40°C, and 60°C using thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).

- Statistical Validation : Apply Arrhenius modeling to extrapolate shelf-life, ensuring replicates (n ≥ 3) and ANOVA for inter-lab variability .

- Impurity Profiling : Use GC-MS to identify trace contaminants (e.g., residual solvents or byproducts) that accelerate decomposition .

Q. What strategies optimize the stability of this compound in photochemical reactions?

- Methodological Answer :

- Light Sensitivity : Shield reactions from UV/visible light using amber glassware or light-blocking filters.

- Stabilizers : Add inhibitors like hydroquinone (0.1–1 wt%) to suppress radical-induced degradation.

- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track peroxide concentration during irradiation .

Q. How do solvent polarity and proticity influence the reactivity of this compound in radical-initiated polymerizations?

- Methodological Answer :

- Solvent Screening : Test solvents (e.g., toluene, DMF, water) for radical generation efficiency via electron paramagnetic resonance (EPR). Polar aprotic solvents enhance radical lifetime by reducing recombination.

- Kinetic Studies : Use dilatometry or NMR to measure polymerization rates. Correlate with solvent dielectric constants and hydrogen-bonding parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.